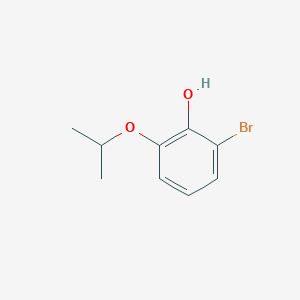

2-Bromo-6-isopropoxyphenol

Descripción

Significance of Halogenated Phenolic Structures in Organic Chemistry

Halogenated phenols are a noteworthy subclass of phenolic compounds, characterized by the presence of one or more halogen atoms on the aromatic ring. The incorporation of halogens, such as bromine, can significantly influence a molecule's reactivity and properties. For instance, the presence of a bromine atom can introduce specific steric and electronic effects, altering the acidity of the phenolic hydroxyl group and directing the regioselectivity of subsequent chemical transformations.

In the realm of medicinal chemistry and drug discovery, halogen atoms are often incorporated into lead compounds to enhance their pharmacological profiles. clinicaterapeutica.it Halogenation can improve metabolic stability, membrane permeability, and binding affinity to biological targets. epo.org Furthermore, aryl bromides are crucial intermediates in a variety of carbon-carbon bond-forming reactions, including the Suzuki, Stille, and Heck cross-coupling reactions, which are indispensable tools in modern organic synthesis. nih.gov The ability of halogen atoms to participate in halogen bonding, a type of non-covalent interaction, is also increasingly recognized as an important factor in molecular recognition and crystal engineering. epo.org

Overview of the Research Landscape Surrounding 2-Bromo-6-isopropoxyphenol

The research landscape for this compound appears to be primarily centered on its role as a synthetic intermediate. While extensive studies on this specific molecule are not widely documented in publicly available literature, its structure suggests its utility in the synthesis of more complex molecules. The presence of a bromine atom, a hydroxyl group, and an isopropoxy group on the same aromatic ring provides multiple reactive sites for further chemical modification.

The synthesis of related 2-alkoxy-6-bromophenols has been reported in the context of preparing precursors for various applications. researchgate.net The general synthetic strategies for such compounds often involve the etherification of a dihydroxybenzene derivative followed by selective bromination, or the alkoxylation of a pre-brominated phenol. google.comnih.gov

The starting material for the synthesis of this compound is typically 2-isopropoxyphenol. chemsrc.com This precursor can be prepared from the reaction of catechol with an isopropyl halide. google.comchemicalbook.com The subsequent step would involve the selective bromination of 2-isopropoxyphenol to introduce the bromine atom at the 6-position.

While specific applications for this compound are not extensively detailed in research literature, compounds with similar structural motifs have been investigated for their potential biological activities. For instance, various bromophenol derivatives have been synthesized and evaluated for their effects on metabolic enzymes. googleapis.com The general class of halogenated phenols has been explored for antimicrobial properties. ontosight.ai It is plausible that this compound could serve as a building block in the development of novel compounds with applications in medicinal chemistry or materials science. However, without specific research findings, its role remains largely that of a specialized chemical intermediate.

Chemical Compound Data

Propiedades

IUPAC Name |

2-bromo-6-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQDIVDHBJMOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698492 | |

| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350792-40-4 | |

| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-isopropoxyphenol, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. For example:

- Bromination : Introduce bromine at the ortho position to the hydroxyl group of 6-isopropoxyphenol under controlled conditions (e.g., using Br₂ in acetic acid or HBr with a catalyst).

- Isopropoxylation : React phenol derivatives with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux.

Key considerations :- Regioselectivity : Ensure bromination occurs at the desired position (C2) by optimizing reaction temperature and solvent polarity.

- Protection/deprotection : Protect the hydroxyl group during bromination to avoid side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product, as residual brominating agents may degrade the compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- ¹H/¹³C NMR :

- Identify the aromatic protons (δ 6.5–7.5 ppm) and splitting patterns to confirm substitution positions.

- The isopropoxy group shows a septet (CH, δ ~4.5 ppm) and two doublets (CH₃, δ ~1.3 ppm).

- IR : Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and ether linkage (C-O stretch ~1100–1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₉H₁₁BrO₂ (e.g., M⁺ ≈ 230–232 with isotopic Br patterns).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during functionalization of this compound?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Methodological strategies include:

- Kinetic vs. thermodynamic control : Adjust reaction conditions (temperature, solvent polarity) to favor one pathway.

- Computational modeling : Use DFT calculations to predict activation energies for competing mechanisms.

- In-situ monitoring : Employ techniques like HPLC or reaction calorimetry to track intermediate formation.

Example : If Suzuki coupling yields inconsistent products, verify the palladium catalyst’s selectivity and the stability of the boronic acid partner.

Q. What experimental designs are effective for studying the steric and electronic effects of the isopropoxy group in this compound?

- Comparative synthesis : Synthesize analogs with varying alkoxy groups (e.g., methoxy, tert-butoxy) to isolate steric/electronic contributions.

- X-ray crystallography : Determine bond angles and distances to quantify steric hindrance.

- Electrochemical analysis : Measure redox potentials to assess electron-donating/withdrawing effects of the substituent.

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

Discrepancies may stem from assay variability or compound stability. Mitigation approaches:

- Dose-response standardization : Use a unified protocol across assays (e.g., fixed incubation times, solvent controls).

- Stability studies : Monitor compound degradation under assay conditions (e.g., pH, light exposure) via LC-MS.

- Meta-analysis : Compare data across studies while accounting for variables like cell lines or solvent systems.

Methodological Guidance for Data Analysis

Q. How should researchers approach multivariate analysis of structure-activity relationships (SAR) for bromophenol derivatives?

- Descriptor selection : Include electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters.

- Machine learning : Train models (e.g., random forest, SVM) on datasets combining synthetic, spectroscopic, and bioactivity data.

- Validation : Use cross-validation and external test sets to avoid overfitting.

Q. What strategies are recommended for reconciling contradictory computational and experimental data on reaction mechanisms?

- Hybrid QM/MM simulations : Combine quantum mechanics (for active sites) and molecular mechanics (for bulk solvent effects).

- Isotopic labeling : Use deuterated analogs to validate predicted transition states experimentally.

- Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.